molecular formula C21H14BrN3O5 B15016929 2-bromo-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

2-bromo-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

Katalognummer: B15016929
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: FFVFNAWIQRBTNV-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a brominated phenyl group, a phenylformamido group, and a nitrobenzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-bromo-4-formylphenyl 4-nitrobenzoate with phenylformamide under acidic or basic conditions to form the imine linkage. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can result in various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and imine linkage play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of a brominated phenyl group, a phenylformamido group, and a nitrobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C21H14BrN3O5

Molekulargewicht

468.3 g/mol

IUPAC-Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-bromophenyl] 4-nitrobenzoate

InChI

InChI=1S/C21H14BrN3O5/c22-18-12-14(13-23-24-20(26)15-4-2-1-3-5-15)6-11-19(18)30-21(27)16-7-9-17(10-8-16)25(28)29/h1-13H,(H,24,26)/b23-13+

InChI-Schlüssel

FFVFNAWIQRBTNV-YDZHTSKRSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.